molecular formula C6H3ClF3NO B1412165 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227499-60-6

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine

Cat. No. B1412165
CAS RN: 1227499-60-6
M. Wt: 197.54 g/mol
InChI Key: XUHTYBBJIFJXPE-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It is a commercially synthesized organic compound, often appearing in the form of its keto tautomer rather than a pyridine hydroxyl form . It is commonly used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of a fluorine atom and a pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .


Physical And Chemical Properties Analysis

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a white or grayish-white solid powder at room temperature . It has general solubility in ether solvents and poor solubility in water . The molecule has a molar mass of 181.54, a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, and a flash point of 42.982°C .

Scientific Research Applications

Antimicrobial Activities and DNA Interaction

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine, characterized using various spectroscopic methods, has demonstrated potential in antimicrobial activities. Its impact on DNA was assessed using agarose gel electrophoresis experiments (Evecen et al., 2017).

Structural and Spectroscopic Properties

Its structural and spectroscopic properties have been extensively studied, providing valuable insights into its molecular structure, vibrational frequencies, and electronic absorption spectra. Such research is crucial for understanding its chemical behavior and potential applications in various scientific fields (Evecen et al., 2017).

Versatile Intermediate for Synthesis

The compound is a versatile intermediate in synthesizing trifluoromethylated N-heterocycles, indicating its significant role in organic synthesis and pharmaceutical research (Channapur et al., 2019).

Functionalization and Electrophilic Substitutions

It has been utilized in site-selective electrophilic substitutions and functionalizations, demonstrating its utility in chemical synthesis and the development of novel compounds (Mongin et al., 1998).

Synthesis of Pyridine Derivatives

The compound has been instrumental in synthesizing various pyridine derivatives, highlighting its importance in the field of heterocyclic chemistry and its potential in developing new pharmaceuticals and agrochemicals (Zuo, 2010).

Metalation and Subsequent Functionalization

Research has also delved into its metalation and subsequent functionalization, offering insights into more advanced chemical reactions and the synthesis of complex molecules (Schlosser & Marull, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHTYBBJIFJXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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